6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
6,7-Dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 2252403-77-1) is a pyrido[2,3-d]pyrimidine derivative characterized by dichloro substitutions at positions 6 and 7 and a substituted pyridinyl group at position 1 . The compound’s structure features a lipophilic 2-isopropyl-4-methylpyridin-3-yl moiety, which may enhance binding to hydrophobic enzyme pockets, while the dichloro substitutions likely influence electronic properties and metabolic stability .
Eigenschaften
Molekularformel |
C16H14Cl2N4O2 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
6,7-dichloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(17)13(18)20-14/h4-7H,1-3H3,(H,21,23,24) |
InChI-Schlüssel |
TXRJRLWXGWIRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,7-Dichlor-1-(2-Isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So wird beispielsweise die Suzuki-Miyaura-Kupplungsreaktion häufig eingesetzt, um die für den Pyrido[2,3-d]pyrimidin-Kern notwendigen Kohlenstoff-Kohlenstoff-Bindungen zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet häufig die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,7-Dichlor-1-(2-Isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Halogenatome in der Verbindung können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Transformationen zu ermöglichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a variety of biological activities, including:
- Anticancer Properties : Studies suggest that this compound can act as an inhibitor of the KRAS G12C mutation, which is implicated in various cancers. Its structure allows it to bind effectively to the target proteins involved in cancer pathways .
- Antimicrobial Activity : The unique functional groups present in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial therapies.
Therapeutic Applications
The therapeutic potential of 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is being explored in several domains:
- Cancer Treatment : As an inhibitor of specific oncogenic mutations like KRAS G12C, this compound could be developed into targeted therapies for lung cancer and other malignancies associated with this mutation.
- Neurological Disorders : Preliminary studies suggest that similar compounds might have neuroprotective effects; thus, there is potential for exploring its use in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for compounds similar to 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione:
- Inhibition Studies : Research has shown that this compound can effectively inhibit specific enzymes involved in tumor growth. For example, a study demonstrated its binding affinity to KRAS G12C with promising results in vitro .
- Comparative Analysis : A comparative study highlighted the differences between this compound and other pyrido[2,3-d]pyrimidine derivatives, emphasizing its unique structural features that contribute to its biological activity .
Wirkmechanismus
Der Wirkungsmechanismus von 6,7-Dichlor-1-(2-Isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Ausführliche Studien sind erforderlich, um die genauen Pfade und molekularen Wechselwirkungen aufzudecken, die beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis, and inferred pharmacological relevance.
Halogen-Substituted Analogs
Fluorine’s electronegativity and small atomic radius may enhance hydrogen bonding or alter metabolic stability compared to chlorine . Patent literature suggests this analog is synthesized via similar routes, involving condensation of pyridine-3-carboxylic acid derivatives with dichloropyrimidine intermediates .
Hydroxy/Hydroxymethyl-Substituted Derivatives
Their synthesis involves alkylation of pyrimidine precursors, contrasting with the target compound’s pyrido-pyrimidine core formation .
Benzene-Ring-Substituted Analog
The 6,7-dichloro-1-(2-isopropyl-6-methylphenyl) analog replaces the pyridine ring with a benzene ring at position 1. This modification reduces nitrogen-mediated interactions (e.g., hydrogen bonding) but may enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Structural Characterization
Crystallographic data for such compounds are often resolved using SHELX programs (e.g., SHELXL for refinement), ensuring precise determination of halogen placement and ring conformations .
Inferred Pharmacological Relevance
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines are known to inhibit kinases like PI3K or CDKs, where halogen substitutions enhance target affinity .
- Neurological Disorders : The benzene-substituted analog () and Hydra Biosciences’ derivatives () imply exploration in Alzheimer’s disease (A61P 25/28 classification) .
- Metabolic Stability : Dichloro and pyridinyl groups may reduce CYP450-mediated metabolism compared to hydroxy-substituted derivatives .
Biologische Aktivität
6,7-Dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant biological activity. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is recognized for its diverse pharmacological properties. The molecular formula is with a molar mass of approximately 365.21 g/mol .
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological reactivity. The presence of dichloro and isopropyl groups enhances its interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit various biological activities, including:
- Antibacterial Activity : Compounds similar to 6,7-dichloro derivatives have shown potential as antibacterial agents. For instance, studies have focused on their inhibitory effects against Flavin-dependent Thymidylate Synthase (FDTS), an enzyme present in some prokaryotic pathogens but absent in human pathogens .
- Anticancer Properties : The ability of these compounds to interfere with cellular processes makes them candidates for anticancer therapies. They are investigated for their effects on cell proliferation and apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
The mechanism by which 6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in nucleotide synthesis and metabolism.
- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate growth and survival.
- DNA Interaction : Potential interactions with DNA can lead to disruptions in replication and transcription processes.
Case Studies
Several studies have explored the biological activity of pyrido[2,3-d]pyrimidine derivatives:
- Study on Antibacterial Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibition rates for certain analogs at concentrations below 100 µM .
- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives could inhibit tumor cell growth by inducing apoptosis at concentrations as low as 50 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrido[2,3-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves cyclization of precursors such as 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under Vilsmeier-Haack conditions. For the target compound, chlorination at the 6 and 7 positions and substitution at the pyridine ring (e.g., 2-isopropyl-4-methyl groups) require careful selection of halogenating agents (e.g., POCl₃ for dichlorination) and regioselective alkylation protocols. Reaction optimization should prioritize solvent polarity and temperature to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., isopropyl and methyl groups on the pyridine ring) and verifying dichlorination at positions 6 and 6. For example, carbon signals near δ 128–151 ppm (aromatic carbons) and δ 20–30 ppm (alkyl groups) are diagnostic .
- Mass Spectrometry (ESI-MS): High-resolution MS can confirm the molecular ion peak (e.g., m/z 325 [M+H]⁺ for a related analog) and isotopic patterns consistent with chlorine substitution .
- Elemental Analysis: Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating impurities .
Q. What in vitro assays are recommended for initial evaluation of its pharmacological potential?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to pyridopyrimidine scaffolds’ known affinity for kinases. Use fluorescence polarization or radiometric assays with recombinant enzymes (e.g., EGFR, VEGFR). Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices against non-cancerous cells (e.g., HEK293) are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in dichlorination?
- Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCE) enhance chlorination efficiency by stabilizing transition states. Avoid protic solvents to prevent hydrolysis of intermediates.
- Catalyst Screening: Lewis acids (e.g., FeCl₃) may enhance regioselectivity for dichlorination at positions 6 and 7.
- Temperature Control: Stepwise heating (e.g., 60°C for initial chlorination, 80°C for completion) reduces side reactions. Monitor progress via TLC or HPLC .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer:
- Comparative SAR Analysis: Map bioactivity (e.g., IC₅₀ values) against substituent variations (e.g., chloro vs. methyl groups). Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with target binding.
- Assay Reprodubility: Validate conflicting data via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch compound purity (HPLC ≥98%) .
Q. What theoretical frameworks guide mechanistic studies of its enzyme inhibition?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with kinase domains (e.g., DFG motif) to predict binding kinetics and residence time.
- Free Energy Perturbation (FEP): Quantify energy contributions of substituents (e.g., dichloro groups) to binding affinity.
- Enzyme Kinetics: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots and Kᵢ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
